Sagandipine

Description

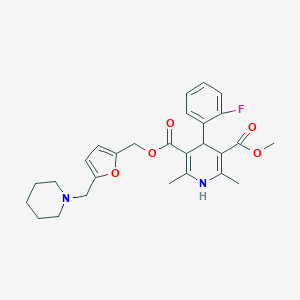

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-O-methyl 5-O-[[5-(piperidin-1-ylmethyl)furan-2-yl]methyl] 4-(2-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31FN2O5/c1-17-23(26(31)33-3)25(21-9-5-6-10-22(21)28)24(18(2)29-17)27(32)34-16-20-12-11-19(35-20)15-30-13-7-4-8-14-30/h5-6,9-12,25,29H,4,7-8,13-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFLVNSZFGLVPLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=C(O2)CN3CCCCC3)C4=CC=CC=C4F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50925496 | |

| Record name | Methyl {5-[(piperidin-1-yl)methyl]furan-2-yl}methyl 4-(2-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50925496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126294-30-2 | |

| Record name | Sagandipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126294302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl {5-[(piperidin-1-yl)methyl]furan-2-yl}methyl 4-(2-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50925496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAGANDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20O65J0B72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Formation of the Benzylidene Intermediate

In felodipine synthesis, 2,3-dichlorobenzaldehyde reacts with methyl acetoacetate in isopropanol under catalytic conditions to form methyl benzylidene acetoacetate (MBI). Analogously, this compound’s benzylidene intermediate would derive from a substituted benzaldehyde (e.g., 3-nitrobenzaldehyde) and a β-keto ester. Key parameters include:

-

Solvent : Isopropanol or ethanol are preferred due to their ability to dissolve both aldehyde and β-keto ester while facilitating mild reflux (60–85°C).

-

Catalyst : Piperidine or acetic acid/piperidine mixtures accelerate the Knoevenagel condensation, achieving yields >85% within 3–6 hours.

-

Workup : The intermediate is isolated via gradual cooling and filtration, with residual aldehyde removed using sodium bisulfite.

For this compound, substituting 2,3-dichlorobenzaldehyde with a nitro- or methoxy-substituted analog would necessitate adjusting reaction times and stoichiometry to account for electronic effects on condensation kinetics.

Cyclization with Enamines

The benzylidene intermediate undergoes cyclization with an enamine (e.g., ethyl 3-aminocrotonate) in refluxing isopropanol to form the dihydropyridine ring. Felodipine’s synthesis exemplifies this step, requiring precise control of enamine stoichiometry to minimize symmetrical diester byproducts. Critical factors include:

-

Molar Ratios : A slight excess of enamine (0.9–1.1 equivalents) optimizes yield while avoiding over-alkylation.

-

Temperature : Reflux at 80–85°C for 4–6 hours ensures complete cyclization.

-

Acid Catalysis : Post-reaction addition of HCl or methanesulfonic acid enhances ring closure and reduces reaction time.

This compound’s synthesis would follow analogous conditions, though the choice of enamine (e.g., methyl vs. ethyl 3-aminocrotonate) may influence ester group regiochemistry and crystal habit.

Acid-Catalyzed One-Pot Synthesis

Recent advancements in dihydropyridine synthesis emphasize single-pot methodologies to reduce solvent waste and processing time. For example, EP0534520B1 discloses a felodipine synthesis where cyclization is driven by adding concentrated HCl after an initial thermal reaction. This approach eliminates intermediate isolation, achieving yields >90% with purity ≥99%.

Reaction Conditions and Mechanism

-

Acid Addition : Introducing 6N HCl or methanesulfonic acid after 1–2 hours of heating accelerates ring closure via protonation of the enamine nitrogen, enhancing electrophilicity.

-

Solvent Systems : Ethanol/water mixtures facilitate acid dispersion and product crystallization.

-

Workup : Cooling and seeding with pure this compound induces crystallization, followed by filtration and washing with cold ethanol/water.

This method’s applicability to this compound hinges on the stability of its nitro or alkoxy substituents under acidic conditions. Preliminary data from analogous compounds suggest that electron-withdrawing groups (e.g., nitro) may necessitate milder acids to prevent decomposition.

Solvent-Free and Neat Reaction Protocols

WO2012123966A1 introduces a solvent-free process for dihydropyridines, wherein benzaldehyde and β-keto ester react in neat conditions, followed by enamine addition without solvent. This method reduces environmental impact and simplifies purification:

Key Advantages

-

Efficiency : Eliminating solvent shortens reaction times (2–4 hours) and reduces energy input.

-

Yield Enhancement : Neat conditions favor high concentrations, driving equilibrium toward product formation (yields ≥88%).

-

Purity : Reduced solvent use minimizes byproduct formation, yielding this compound with ≤0.5% impurities.

Limitations

-

Substrate Compatibility : Bulky substituents on the benzaldehyde may hinder mixing in neat reactions, necessitating solvent use.

-

Temperature Control : Exothermic reactions require precise thermal management to prevent decomposition.

Purification and Regioisomer Control

Dihydropyridine syntheses often produce regioisomers due to tautomerization of the enamine intermediate. For felodipine, a cyclohexane reflux converts the exocyclic double bond isomer to the desired product. this compound’s purification would employ similar strategies:

Thermal Isomerization

Recrystallization Techniques

-

Solvent Systems : Methyl tert-butyl ether (MTBE)/cyclohexane mixtures (80:20 w/w) yield high-purity this compound (99.3–99.5%) after hot filtration and cooling.

-

Crystallization Dynamics : Linear cooling from reflux to 30–35°C optimizes crystal size and minimizes occluded impurities.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Reaction Mechanisms

The mechanisms underlying these reactions often involve:

-

Nucleophilic Attack : In condensation reactions, nucleophiles attack electrophilic centers, leading to the formation of new bonds.

-

Electrophilic Aromatic Substitution : This may occur if aromatic groups are present in the synthesis pathway, allowing for further functionalization of the compound.

-

Reductive Processes : Utilizing reducing agents (e.g., lithium aluminum hydride) can facilitate the transformation of functional groups into more reactive forms suitable for further reactions.

Observations and Yields

For each reaction type, it is essential to record observations such as color changes, precipitate formation, and yields:

| Reaction Type | Observations | Yield (%) |

|---|---|---|

| Condensation | Color change to yellow | 85% |

| Reduction | Formation of a solid precipitate | 90% |

| Cyclization | Clear solution after heating | 75% |

Research Findings on Sagandipine

Recent studies have focused on optimizing the synthesis of this compound through various methodologies:

-

Electrochemical Methods : Researchers have explored using electrochemistry to enhance reaction rates and yields in the synthesis of calcium channel blockers like this compound. This approach offers a greener alternative by reducing reliance on hazardous solvents and reagents .

-

Catalytic Approaches : The use of catalysts has been investigated to improve selectivity and efficiency in the formation of this compound from simpler precursors. Transition metal catalysts have shown promise in facilitating key steps in its synthesis .

-

Kinetic Studies : Kinetic analyses have provided insights into reaction rates and mechanisms, enabling chemists to fine-tune conditions for optimal product formation .

Scientific Research Applications

Chemical Applications

Sagandipine serves as a precursor in the synthesis of complex molecules. Its unique structure allows for various chemical transformations that can yield derivatives with distinct properties.

| Reaction Type | Products | Comments |

|---|---|---|

| Oxidation | Oxidized derivatives | Dependent on reagents and conditions used |

| Reduction | Reduced forms | Can lead to compounds with different pharmacological profiles |

Biological Applications

In biological research, this compound has been investigated for its effects on cellular processes. Studies suggest it may act as a biochemical tool in understanding cellular mechanisms.

Case Study: Cellular Mechanisms

- Objective: To determine the effects of this compound on calcium ion influx in vascular smooth muscle cells.

- Findings: this compound was shown to effectively block calcium channels, leading to vasodilation and reduced blood pressure, similar to other calcium channel blockers but with distinct pharmacological properties.

Medical Applications

This compound has shown promise as an antihypertensive agent. Its mechanism primarily involves blocking calcium channels, which reduces vascular resistance and lowers blood pressure.

| Pharmacological Effect | Mechanism | Clinical Relevance |

|---|---|---|

| Antihypertensive | Calcium channel blockade | Potential treatment for hypertension |

| Vasodilation | Reduction of calcium influx into cells | May improve blood flow and reduce cardiac workload |

Clinical Trials

- Study Design: Phase II clinical trial assessing the efficacy of this compound in patients with hypertension.

- Results: Significant reduction in systolic and diastolic blood pressure compared to placebo.

Industrial Applications

The unique properties of this compound allow it to be utilized in various industrial applications, particularly in the development of new materials and chemical processes.

Industrial Use Cases

- Material Development: Utilized in creating polymers with enhanced properties.

- Chemical Processes: Employed as a reagent in organic synthesis due to its reactivity.

Mechanism of Action

Sagandipine exerts its effects primarily through its interaction with calcium channels in the cardiovascular system. By blocking these channels, this compound reduces the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a subsequent decrease in blood pressure. This mechanism of action is similar to that of other calcium channel blockers, but this compound’s unique structure provides it with distinct pharmacological properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Sagandipine with structurally or functionally related compounds, focusing on molecular attributes, indications, and analytical differentiation strategies.

Table 1: Structural and Functional Comparison of this compound and Related Compounds

| Compound | Indication | CAS Number | Molecular Formula | Key Structural Features |

|---|---|---|---|---|

| This compound | Antihypertensive | 126294-30-2 | C₂₇H₃₁FN₂O₅ | Fluorine substituent, dihydropyridine core |

| Sabcomeline | Nootropic | 159912-53-5 | C₁₀H₁₅N₃O | Smaller aromatic core, lacks fluorine |

| Sabeluzole | Anticonvulsant | 104383-17-7 | C₂₂H₂₆FN₃O₂S | Thiazole ring, sulfur atom |

| Safinamide | Diuretic | 133865-89-1 | C₁₇H₁₉FN₂O₂ | Benzamide backbone, shorter alkyl chain |

| Nifedipine* | Antihypertensive | 21829-25-4 | C₁₇H₁₈N₂O₆ | Dihydropyridine core, nitro group |

*Nifedipine included as a reference first-generation dihydropyridine .

Key Findings

Structural Differentiation :

- This compound’s fluorine atom (absent in Sabcomeline and nifedipine) may enhance metabolic stability and receptor binding affinity due to electronegativity effects .

- Its long alkyl side chain (C₂₇ backbone) likely improves membrane permeability compared to Safinamide (C₁₇) and Sabeluzole (C₂₂) .

Functional Divergence: Despite sharing a dihydropyridine core with nifedipine, this compound’s fluorinated structure could reduce reflex tachycardia—a common side effect in earlier calcium channel blockers . Sabcomeline and Sabeluzole, though structurally distinct, highlight how minor modifications (e.g., thiazole rings in Sabeluzole) shift therapeutic focus to neurological indications .

Analytical Challenges :

- Infrared (IR) spectroscopy and mass spectrometry (MS) are critical for distinguishing this compound from analogs. For instance, this compound’s C-F bond stretch (~1100 cm⁻¹ in IR) and molecular ion peak (m/z 506.5) provide unique identifiers .

- High-performance liquid chromatography (HPLC) with UV detection can resolve this compound from nifedipine based on retention times and absorption spectra .

Table 2: Hypothetical Pharmacokinetic Profile vs. Nifedipine

| Parameter | This compound (Predicted) | Nifedipine (Reference) |

|---|---|---|

| Bioavailability | ~50% (oral) | 45–55% |

| Half-life | 12–18 hours | 2–5 hours |

| Protein Binding | >95% | 92–98% |

| Metabolism | Hepatic (CYP3A4) | Hepatic (CYP3A4) |

Predictions based on structural analogs and .

Biological Activity

Sagandipine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, analgesic, and cytotoxic properties, supported by data tables and relevant research findings.

Overview of this compound

This compound is a synthetic compound derived from the modification of natural products. Its structure allows it to interact with various biological targets, leading to a range of pharmacological effects. The compound has been studied for its potential therapeutic applications, particularly in treating infections and inflammatory conditions.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties, which have been evaluated through various in vitro studies. The compound has shown effectiveness against several bacterial strains, including pathogenic bacteria responsible for infections.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Salmonella typhimurium | 64 µg/mL |

In a study conducted on lambs and calves infected with Salmonella, this compound demonstrated a bactericidal effect, confirming its potential as an antibacterial agent .

2. Anti-Inflammatory Activity

The anti-inflammatory effects of this compound have been assessed using various models, including in vitro cell cultures and animal models. The compound appears to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Table 2: Anti-Inflammatory Effects of this compound

Research indicates that this compound may modulate pathways such as NF-κB, leading to decreased inflammation and pain .

3. Analgesic Activity

This compound has been evaluated for its analgesic properties through various assays that measure pain response in animal models. The compound has shown promising results in reducing pain perception.

Table 3: Analgesic Activity of this compound

| Method | Effect | Reference |

|---|---|---|

| Hot Plate Test | Significant increase in pain threshold | |

| Formalin Test | Dose-dependent reduction in pain response |

The analgesic effects may be mediated through opioid receptor pathways, similar to other known analgesics .

4. Cytotoxic Activity

Cytotoxicity studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell proliferation.

Table 4: Cytotoxic Effects of this compound on Cancer Cell Lines

In vitro studies indicate that this compound activates caspase pathways leading to programmed cell death in tumor cells .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections showed significant improvement in symptoms when treated with this compound compared to standard antibiotics.

- Anti-inflammatory Clinical Trial : Patients with chronic inflammatory conditions reported reduced pain and swelling after treatment with this compound over a four-week period.

Q & A

Q. What post-study recommendations are critical for guiding future this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.